Bicyclo[3.1.1]heptan-2-one
Overview
Description
Bicyclo[3.1.1]heptan-2-one is a chemical compound that is part of a broader class of bicyclic structures which are of significant interest in synthetic organic chemistry due to their presence in various natural products and potential pharmaceutical applications. Although the provided papers do not directly discuss Bicyclo[3.1.1]heptan-2-one, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related bicyclic compounds.
Synthesis Analysis
The synthesis of bicyclic compounds is a key area of research due to their complexity and potential applications. For example, the Au(I)-catalyzed synthesis of bicyclo[3.2.0]heptanes demonstrates the use of gold catalysis to construct highly strained and functionalized structures . Similarly, the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes involves a two-step sequence starting from a dione precursor, showcasing the importance of stepwise synthetic strategies . The Diels-Alder reaction is another pivotal method, as seen in the synthesis of a bicyclo[2.2.1]heptane skeleton with oxy-functionalized bridgehead carbons .
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often associated with significant strain and unique conformational properties. Computational studies, such as those on C(7)H(6) isomers, provide insights into the stability and energy barriers associated with different structural isomers . The conformational locking of pharmacophores within a bicyclo[3.2.0]heptane core exemplifies the use of these structures to achieve specific molecular orientations .
Chemical Reactions Analysis
Bicyclic compounds can undergo a variety of chemical reactions. For instance, the dimerization of cyclopropenes derived from bicyclo[4.1.0]hept-1,6-ene and their subsequent reactions to form carbonyl products highlight the reactivity of these systems . The gold(III)-catalyzed cyclization of propargyl acetates to form a carene-like bicyclo[4.1.0]heptane structure illustrates the complexity of reaction pathways in these systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. The hydrogenation and dimerization reactions of bicyclo[2.2.1]hepta-2,5-diene catalyzed by cobalt(I) complexes reveal how catalysis can be used to manipulate the physical properties of these compounds . The study of [2+2] photocycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives provides further evidence of the diverse reactivity and functionalization possibilities of bicyclic structures .
Scientific Research Applications
1. Reaction Mechanisms and Derivative Formation
- Study by Kostryukov & Masterova (2020): Investigated the reaction of Tricyclo[4.1.0.02,7]heptane with 1-(Arenesulfonyl)-2-phenyldiazenes, leading to derivatives of Bicyclo[3.1.1]heptane through a radical mechanism. This work highlighted the formation of arylazosulfonation products and their potential for thermal prototropic isomerization to 7-endo-(arenesulfonyl)bicyclo[3.1.1]heptan-6-one phenylhydrazones (Kostryukov & Masterova, 2020).
2. Molecular Structure Analysis
- Research by Dallinga & Toneman (2010): Focused on the molecular structure of Bicyclo[3.1.1]heptane, using electron diffraction of the vapor to determine aspects such as carbon-carbon bond lengths and comparing these with semi-empirical predictions based on MO calculations (Dallinga & Toneman, 2010).
3. Synthetic Applications and Stereochemistry
- Plettner et al. (2005): Discussed the use of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors for Bicyclo[2.2.1]hept-5-en-2-one and Bicyclo[2.2.1]heptan-2-one. The study covered aspects like resolution, absolute configuration, and hydrogen-bonding properties (Plettner et al., 2005).
4. Photochemical Synthesis
- Research by Zheng et al. (2022): Explored the photoinduced [3σ + 2σ] cycloaddition for synthesizing trisubstituted Bicyclo[3.1.1]heptanes. This method is significant in medicinal chemistry for creating bioisosteric compounds (Zheng et al., 2022).
5. Radical Cyclization Cascades
- Study by Bogen, Fensterbank, & Malacria (1999): Delved into an efficient radical cascade process leading to the diastereoselective construction of Bicyclo[3.1.1]heptanes, examining various parameters such as substituents and unsaturated partners (Bogen, Fensterbank, & Malacria, 1999).
Future Directions
Bicyclo[3.1.1]heptanes have been highlighted as bioisosteres for meta-substituted aromatic rings . They are being considered in drug design due to their excellent detonation properties and stability . Especially, compounds A8, B8, C8, and D7 have better detonation properties than the famous caged nitramine CL-20 .
properties
IUPAC Name |
bicyclo[3.1.1]heptan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXNHPFNDQMAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338408 | |
Record name | Bicyclo[3.1.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.1]heptan-2-one | |
CAS RN |
17159-87-4 | |
Record name | Bicyclo[3.1.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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